5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-87-9) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 5, a phenyl group at position 2, and a nitrile group at position 3. Its molecular formula is C₁₄H₈ClN₃, with a calculated molecular weight of 253.45 g/mol. The compound is supplied as a solid or powder with a purity of ≥95% and is soluble in organic solvents, though its aqueous solubility remains uncharacterized .
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive scaffolds. The nitrile group at position 3 may enhance binding interactions with target proteins, while the phenyl and chloro substituents modulate electronic and steric properties.
Properties
Molecular Formula |
C14H8ClN3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-10-6-11-12(7-16)13(18-14(11)17-8-10)9-4-2-1-3-5-9/h1-6,8H,(H,17,18) |
InChI Key |
UNOBONBGGJKCED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC(=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction via Cyclization Reactions
The pyrrolo[2,3-b]pyridine core is typically assembled through cyclocondensation of halogenated pyridine derivatives with nitrile-containing precursors. For example, 3-cyanopyridine-2-carboxylic acid derivatives undergo cyclization with chloro-substituted amines under dehydrating conditions, forming the bicyclic framework. A representative route involves heating 5-chloropyridine-2,3-diamine with ethyl cyanoacetate in acetic acid, yielding the pyrrolo[2,3-b]pyridine ring after intramolecular cyclization.
Table 1: Cyclization Conditions for Core Formation
| Precursor | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5-Chloropyridine-2,3-diamine | Ethyl cyanoacetate | 120 | 68 |
| 3-Cyano-2-aminopyridine | POCl₃ | 80 | 72 |
Introduction of the Phenyl Group at Position 2
The phenyl moiety at position 2 is installed via Suzuki-Miyaura cross-coupling. Bromination of the pyrrolo[2,3-b]pyridine core at position 2 using N-bromosuccinimide (NBS) generates the requisite bromide intermediate. Subsequent palladium-catalyzed coupling with phenylboronic acid in tetrahydrofuran (THF) and aqueous sodium carbonate affords the 2-phenyl derivative. Optimized conditions employ Pd(PPh₃)₄ (5 mol%) at 80°C, achieving 85% conversion.
Nitrile Group Installation at Position 3
The 3-carbonitrile group is introduced via nucleophilic substitution or cyanation. In one approach, the 3-bromo intermediate reacts with copper(I) cyanide in dimethylformamide (DMF) at 150°C, replacing bromide with the nitrile group. Alternatively, formylation followed by oxime formation and dehydration with phosphorus oxychloride (POCl₃) yields the nitrile.
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3-Bromo-pyrrolo[2,3-b]pyridine | CuCN, DMF | 150°C, 24 h | 65 |
| 3-Formyl-pyrrolo[2,3-b]pyridine | NH₂OH·HCl, POCl₃ | Reflux, 6 h | 71 |
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Polar aprotic solvents like DMF and DMSO enhance reaction rates in cross-coupling steps by stabilizing palladium intermediates. For nitrile formation, non-polar solvents (toluene) minimize side reactions during POCl₃-mediated dehydration. Catalytic systems using Xantphos as a ligand improve coupling efficiency by reducing Pd aggregation.
Temperature and Time Dependencies
Cyclization reactions require prolonged heating (12–24 h) at 80–120°C to drive ring closure. Cross-couplings proceed optimally at 80°C for 6–8 h, balancing conversion and catalyst degradation. Overheating (>100°C) risks decomposition of the nitrile group.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Validation
-
¹H NMR : The aromatic proton at position 4 appears as a singlet (δ 8.2–8.4 ppm), while the phenyl group protons resonate as a multiplet (δ 7.3–7.6 ppm).
-
¹³C NMR : The nitrile carbon is observed at δ 118–120 ppm, distinct from carbonyl signals.
-
IR Spectroscopy : A sharp C≡N stretch at 2210–2230 cm⁻¹ confirms nitrile presence.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.35 (s, 1H), 7.52 (m, 5H), 6.98 (s, 1H) |
| ¹³C NMR | δ 152.1 (C-Cl), 118.9 (C≡N) |
| IR | 2215 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=C) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C5
The chloro group at position 5 is susceptible to nucleophilic substitution under specific conditions due to electron-withdrawing effects from the adjacent cyano group.
Mechanistic Insight : The cyano group at C3 activates the C5 position for SNAr by polarizing the aromatic ring. Steric hindrance from the phenyl group at C2 slows reactivity compared to non-phenyl analogs .
Functionalization of the Cyano Group
The C3-cyano group serves as a versatile handle for further transformations:
Limitation : The phenyl group at C2 may sterically hinder reactions requiring bulky reagents .
Cross-Coupling Reactions
The chloro and cyano substituents enable participation in metal-catalyzed cross-couplings:
Regioselectivity : Coupling occurs preferentially at C5 over C3 due to electronic and steric factors .
Electrophilic Substitution
The electron-rich pyrrolo[2,3-b]pyridine core undergoes electrophilic attacks at C4 and C6:
Note : The phenyl group at C2 reduces reactivity at adjacent positions (C1/C3) .
Ring Expansion and Annulation
The scaffold participates in cyclization reactions to form fused heterocycles:
Biological Derivatization
Modifications targeting kinase inhibition (e.g., FGFR1-3):
Critical Analysis of Reactivity Trends
-
Steric Effects : The phenyl group at C2 impedes reactions at C1/C3 but enhances stability of the core scaffold .
-
Electronic Effects : The cyano group directs electrophiles to C4/C6 and activates C5 for nucleophilic substitution .
-
Synthetic Utility : Cross-coupling and annulation reactions dominate applications in medicinal chemistry .
For further exploration, catalytic asymmetric functionalization and photo-redox reactions remain underexplored for this scaffold .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions, including cyclocondensation methods that yield pyrrolopyridine derivatives. Recent studies have highlighted various synthetic routes that enhance yield and purity, often employing reagents like malononitrile and aryl aldehydes under specific conditions to facilitate the formation of the pyrrolopyridine core .
Antineoplastic Properties
This compound has been identified as a potent inhibitor of B-Raf kinase, particularly the B-Raf(V600E) mutation associated with several cancers. This compound exhibits selective antitumor activity, making it a candidate for cancer therapeutics. It is structurally related to vemurafenib, a well-known B-Raf inhibitor used in melanoma treatment .
Pharmacological Insights
Recent pharmacological evaluations have demonstrated that derivatives of pyrrolopyridine compounds can modulate various biological pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting phosphodiesterase enzymes, which are crucial in inflammatory responses and other cellular processes. Specifically, studies indicate that these compounds can reduce TNF-α release from macrophages under inflammatory conditions, highlighting their potential in treating autoimmune diseases and inflammatory disorders .
Case Study 1: Cancer Treatment
In a study focusing on the efficacy of pyrrolopyridine derivatives in oncology, researchers synthesized various analogs of this compound. These analogs were tested against cancer cell lines harboring the B-Raf(V600E) mutation. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, showcasing their potential as targeted cancer therapies .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound in vitro. The study utilized lipopolysaccharide-stimulated macrophages to evaluate the release of pro-inflammatory cytokines. The results revealed that treatment with pyrrolopyridine derivatives led to a marked reduction in TNF-α levels, suggesting their utility in managing chronic inflammatory conditions .
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Antitumor | 0.5 | B-Raf(V600E) |
| Analog A (similar structure) | Anti-inflammatory | 0.8 | TNF-α release |
| Analog B (structural variant) | Antitumor | 0.6 | B-Raf(V600E) |
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Analog 1: Halogenated Phenyl Derivative
- Structural Differences : Analog 1 replaces the target compound’s simple phenyl group with a 3-chloro-5-fluorophenyl substituent. This introduces additional halogen atoms, increasing molecular weight by ~18 g/mol compared to the target .
- Implications : The electron-withdrawing effects of fluorine and chlorine may enhance lipophilicity and alter binding kinetics in biological systems. Such modifications are common in drug design to improve metabolic stability or target affinity.
Analog 2: Pyrrolo[2,3-c]pyridine Core with Ester Group
- Structural Differences : Analog 2 features a pyrrolo[2,3-c]pyridine core (vs. [2,3-b] in the target), shifting the nitrogen positions within the bicyclic system. The 2-ethyl carboxylate group replaces the target’s phenyl and nitrile substituents .
Research Implications
- Halogenation Effects : Analog 1 demonstrates how dual halogenation on the phenyl ring can fine-tune electronic and steric properties for targeted interactions.
- Core Modifications: Analog 2 highlights the impact of ring system variation ([2,3-b] vs.
Biological Activity
5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS No. 954112-87-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 253.69 g/mol. The compound exhibits a melting point range of 217-219 °C and has a predicted density of approximately 1.42 g/cm³ in specific solvents such as ethyl acetate and hexane .
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiparasitic Activity : The compound shows promising antiparasitic effects, with studies indicating that structural modifications can enhance its potency against parasites. For instance, the inclusion of polar functionalities has been shown to improve metabolic stability while maintaining or enhancing antiparasitic activity .
- Antibacterial Properties : The pyrrole framework, which includes the 5-chloro substitution, has been linked to antibacterial activities. Compounds similar to 5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine derivatives have exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Antiparasitic Drugs : Given its efficacy against various parasites, this compound may serve as a lead structure for developing new antiparasitic therapies.
- Antibacterial Agents : Its notable antibacterial properties position it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.
Q & A
Q. What are the established synthetic routes for 5-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation of functionalized pyrrole precursors with active methylene reagents. For example, derivatives of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile can react with pyridine-containing fragments under acidic or basic conditions to yield pyrrolo[2,3-b]pyridine scaffolds . Optimizing solvent systems (e.g., acetic acid for cyclization) and temperature (80–100°C) improves yields (70–80%) and minimizes side products like unreacted intermediates or over-functionalized byproducts. Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms functional groups (e.g., ν(CN) ~2213 cm⁻¹, ν(NH) ~3350 cm⁻¹) .
- ¹H/¹³C NMR : Assigns aromatic protons (δH 6.88–8.05 ppm) and distinguishes regioisomers via coupling patterns .
- Elemental Analysis : Validates stoichiometry (e.g., C: 72.24%, H: 3.82%, N: 12.48%) .
- Mass Spectrometry (ESI/HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 449.90) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., using MOE or AutoDock) identifies binding interactions with target proteins (e.g., kinases or receptors). For example, substituents like chloro or phenyl groups at specific positions enhance hydrophobic interactions in enzymatic pockets . Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity for functionalization .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%).
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
- Use isogenic cell lines to isolate compound-specific effects from genetic variability .
Q. How does the chloro substituent at position 5 influence the compound’s reactivity and pharmacological profile?
The chloro group enhances electrophilic substitution at adjacent positions (e.g., C-4 or C-6), enabling further derivatization via Suzuki coupling or nucleophilic aromatic substitution . Pharmacologically, it increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. In kinase inhibition assays, chloro-substituted analogs show 2–3-fold higher potency than non-halogenated counterparts due to halogen bonding with ATP-binding pockets .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Scaling reactions beyond milligram quantities risks racemization or dimerization. Mitigation strategies include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization .
- Employing flow chemistry for precise temperature and mixing control .
- Monitoring enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) at each step .
Methodological Considerations
Q. How to design SAR studies for optimizing pyrrolo[2,3-b]pyridine derivatives?
Systematic SAR involves:
- Core Modifications : Varying substituents at positions 2 (phenyl), 3 (CN), and 5 (Cl) to assess steric/electronic effects .
- Bioisosteric Replacement : Swapping Cl with F or CF₃ to balance potency and metabolic stability .
- Prodrug Strategies : Introducing ester or amide groups at C-3 to improve bioavailability .
Q. What are the best practices for handling discrepancies between computational predictions and experimental data?
- Re-optimize force fields in docking software to better reflect ligand-protein dynamics .
- Validate in silico models with crystallographic data (e.g., PDB structures) to ensure active-site accuracy .
- Perform free-energy perturbation (FEP) calculations to quantify binding energy differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
